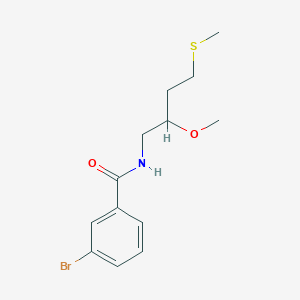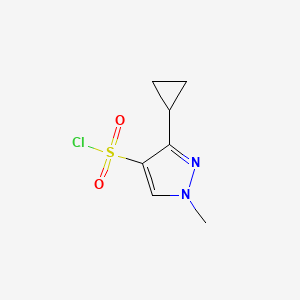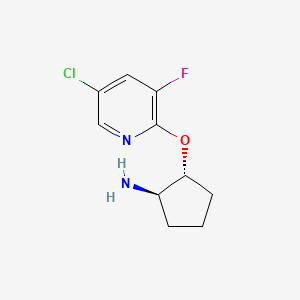
(1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound belongs to the class of cyclopentane amines and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine in lab experiments is its ability to selectively target certain enzymes involved in the inflammatory response and cancer cell growth. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several potential future directions for research on (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Another potential direction is the investigation of the mechanisms underlying the cognitive-enhancing effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine in human clinical trials.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with cyclopent-2-en-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(1R,2R)-2-(5-chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-6-4-7(12)10(14-5-6)15-9-3-1-2-8(9)13/h4-5,8-9H,1-3,13H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIQKTBLJRSFAO-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=C(C=C(C=N2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=C(C=C(C=N2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)
![N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2547823.png)
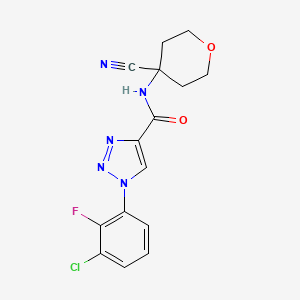

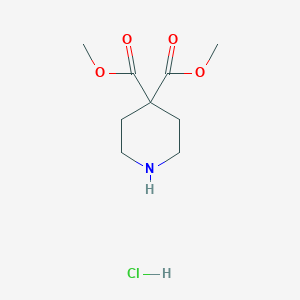
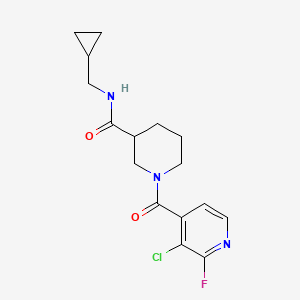
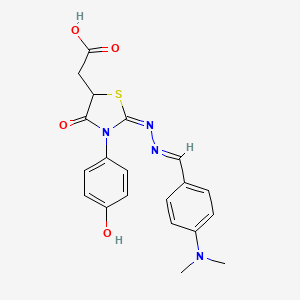
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2547834.png)
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)
![6-(3-Fluorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2547839.png)
